molecular formula C8H13N3O2 B6362013 4-Nitro-1-(pentan-3-yl)-1H-pyrazole CAS No. 1240579-37-6

4-Nitro-1-(pentan-3-yl)-1H-pyrazole

Cat. No.: B6362013
CAS No.: 1240579-37-6
M. Wt: 183.21 g/mol
InChI Key: UHPBXHJEKVYDKB-UHFFFAOYSA-N
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Description

4-Nitro-1-(pentan-3-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The nitro group at the fourth position and the pentan-3-yl group at the first position make this compound unique. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(pentan-3-yl)-1H-pyrazole typically involves the reaction of a suitable hydrazine derivative with a β-keto ester or a β-diketone. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or methanol. The nitro group can be introduced through nitration reactions using nitric acid or a nitrating mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(pentan-3-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-amino-1-(pentan-3-yl)-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

4-Nitro-1-(pentan-3-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(pentan-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-1-(butan-2-yl)-1H-pyrazole
  • 4-Nitro-1-(hexan-4-yl)-1H-pyrazole
  • 4-Nitro-1-(propyl)-1H-pyrazole

Uniqueness

4-Nitro-1-(pentan-3-yl)-1H-pyrazole is unique due to the specific positioning of the nitro group and the pentan-3-yl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-nitro-1-pentan-3-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-7(4-2)10-6-8(5-9-10)11(12)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPBXHJEKVYDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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